Hexamethyl tungsten

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

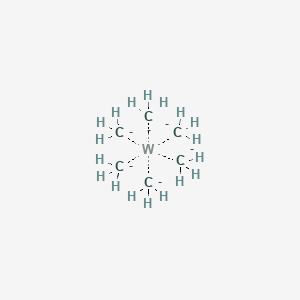

Hexamethyl tungsten is a chemical compound with the formula ( \text{W(CH}_3\text{)}_6 ). It is classified as a transition metal alkyl complex and is known for being an air-sensitive, red crystalline solid at room temperature. This compound is extremely volatile and sublimes at -30°C. Due to its six methyl groups, this compound is highly soluble in petroleum, aromatic hydrocarbons, ethers, carbon disulfide, and carbon tetrachloride .

Métodos De Preparación

Hexamethyl tungsten was first synthesized in 1973 by Wilkinson and Shortland through the reaction of methyllithium with tungsten hexachloride in diethyl ether . The synthesis was motivated by previous work indicating that tetrahedral methyl transition metal compounds are thermally unstable, with the hope that an octahedral methyl compound would be more robust. An improved synthesis method was later disclosed by Wilkinson and Galyer in 1976, using trimethylaluminium in conjunction with trimethylamine instead of methyllithium . The stoichiometry of the improved synthesis is as follows: [ \text{WCl}_6 + 6 \text{Al(CH}_3\text{)}_3 \rightarrow \text{W(CH}_3\text{)}_6 + 6 \text{Al(CH}_3\text{)}_2\text{Cl} ] Alternatively, dimethylzinc can be used for alkylation : [ \text{WX}_6 + 3 \text{Zn(CH}_3\text{)}_2 \rightarrow \text{W(CH}_3\text{)}_6 + 3 \text{ZnX}_2 ] where ( \text{X} = \text{F, Cl} ).

Análisis De Reacciones Químicas

Hexamethyl tungsten undergoes various types of chemical reactions, including:

Oxidation: this compound can be oxidized to form tungsten oxides.

Reduction: It can be reduced to lower oxidation states of tungsten.

Substitution: The methyl groups in this compound can be substituted with other ligands under appropriate conditions.

Common reagents used in these reactions include oxygen for oxidation, hydrogen for reduction, and various halides for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

Hexamethyl tungsten has several scientific research applications, including:

Biology: Research is ongoing to explore its potential biological applications, although it is not widely used in this field yet.

Medicine: There is limited use in medicine, but its unique properties make it a subject of interest for future research.

Mecanismo De Acción

The mechanism by which hexamethyl tungsten exerts its effects involves the interaction of its methyl groups with other chemical species. The molecular targets and pathways involved depend on the specific reactions it undergoes. For example, in catalytic reactions, this compound can facilitate the formation of new chemical bonds by providing a reactive tungsten center .

Comparación Con Compuestos Similares

Hexamethyl tungsten is unique due to its trigonal prismatic geometry, which is unusual for six-coordinate organometallic compounds that typically adopt octahedral geometry . Similar compounds include:

Hexamethyl rhenium: This compound also has a trigonal prismatic structure and similar reactivity.

Hexamethyl molybdenum: Another transition metal alkyl complex with comparable properties.

This compound stands out due to its high volatility and solubility in various solvents, making it particularly useful in specific industrial applications .

Propiedades

Número CAS |

36133-73-0 |

|---|---|

Fórmula molecular |

C6H18W-6 |

Peso molecular |

274 g/mol |

Nombre IUPAC |

carbanide;tungsten |

InChI |

InChI=1S/6CH3.W/h6*1H3;/q6*-1; |

Clave InChI |

SNXBWRKAOJSNLL-UHFFFAOYSA-N |

SMILES |

[CH3-].[CH3-].[CH3-].[CH3-].[CH3-].[CH3-].[W] |

SMILES canónico |

[CH3-].[CH3-].[CH3-].[CH3-].[CH3-].[CH3-].[W] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(9-{5-[(Phosphonooxy)methyl]oxolan-2-yl}-9H-purin-6-yl)aspartic acid](/img/structure/B1219844.png)

![(8R)-3-[3-chloro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-7,8-dihydro-4H-imidazo[4,5-d][1,3]diazepin-8-ol](/img/structure/B1219848.png)